molecular formula C23H26N4O6 B11155228 methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate

methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate

Cat. No.: B11155228
M. Wt: 454.5 g/mol
InChI Key: YOHGVIZQUZXUQG-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazine moiety, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate typically involves multiple steps, including the formation of the benzotriazine ring and subsequent functionalization. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate involves its interaction with specific molecular targets. The benzotriazine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate is unique due to its specific structure, which combines a benzotriazine moiety with a dimethoxybenzoate group. This combination provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H26N4O6

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate

InChI

InChI=1S/C23H26N4O6/c1-31-19-13-16(23(30)33-3)18(14-20(19)32-2)24-21(28)11-5-4-8-12-27-22(29)15-9-6-7-10-17(15)25-26-27/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,24,28)

InChI Key

YOHGVIZQUZXUQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)OC

Origin of Product

United States

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